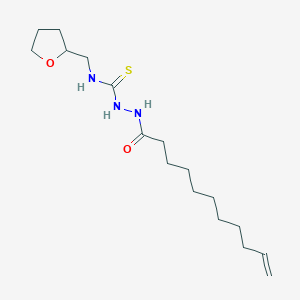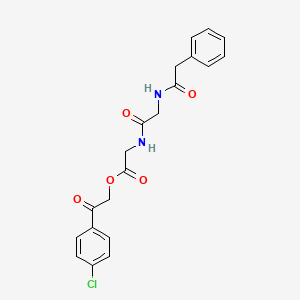![molecular formula C19H22N2O3 B4716538 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716538.png)
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide, also known as NPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NPPC is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes such as signal transduction, cell growth, and differentiation.
Wissenschaftliche Forschungsanwendungen
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has been extensively used in scientific research as a PKC inhibitor. It has been shown to inhibit the activity of PKC in various cell types, including neurons, cardiac myocytes, and smooth muscle cells. 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has also been used to study the role of PKC in various physiological processes such as insulin secretion, platelet activation, and vascular smooth muscle contraction. Additionally, 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has been used as a tool to investigate the role of PKC in various diseases such as cancer, diabetes, and cardiovascular diseases.
Wirkmechanismus
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide acts as a potent inhibitor of PKC by binding to the enzyme's regulatory domain, which prevents its activation. PKC is a family of enzymes that play a crucial role in various cellular processes by phosphorylating target proteins. The inhibition of PKC by 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide leads to the modulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. Inhibition of PKC by 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide leads to the modulation of various cellular processes such as insulin secretion, platelet activation, and vascular smooth muscle contraction. Additionally, 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has also been shown to have neuroprotective effects by inhibiting the activation of PKC in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective inhibitor of PKC, which allows for the investigation of the role of PKC in various cellular processes. Additionally, 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide is a synthetic compound, which allows for the production of large quantities of the compound. However, 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide also has some limitations. It has poor water solubility, which makes it difficult to use in some experimental settings. Additionally, the inhibition of PKC by 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide has several potential future directions in scientific research. One potential direction is the investigation of the role of PKC in various diseases using 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide as a research tool. Additionally, the development of more water-soluble derivatives of 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide could improve its use in experimental settings. Finally, the investigation of the potential off-target effects of 1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide could improve the interpretation of experimental results.
Eigenschaften
IUPAC Name |
1-(2-naphthalen-1-yloxypropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(19(23)21-11-9-15(10-12-21)18(20)22)24-17-8-4-6-14-5-2-3-7-16(14)17/h2-8,13,15H,9-12H2,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHARQBAXINEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4716456.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4716464.png)
![3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4716475.png)


![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716504.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4716507.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4716512.png)

![1-(4-chlorophenyl)-8-methoxy-N,N-dimethyldibenzo[b,d]furan-3-amine](/img/structure/B4716520.png)

![5-bromo-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4716540.png)
![9-ethyl-3-{[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4716554.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4716556.png)